(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC13520564
Molecular Formula: C14H17IN2O
Molecular Weight: 356.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17IN2O |
|---|---|
| Molecular Weight | 356.20 g/mol |
| IUPAC Name | (E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3/b7-6+ |
| Standard InChI Key | CYCVHRPNSSGKQQ-VOTSOKGWSA-N |
| Isomeric SMILES | CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2I |
| SMILES | CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I |
| Canonical SMILES | CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, systematically describes its configuration:
-
E-configuration: The trans orientation of the double bond between C2 and C3.
-
2-Iodophenyl group: A benzene ring substituted with iodine at the ortho position, attached to C3.
-
4-Methylpiperazin-1-yl group: A six-membered heterocyclic amine with a methyl group at the N4 position, bonded to the carbonyl carbon (C1).
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 616216-96-7 | |
| Molecular Formula | C₁₄H₁₆IN₃O | Calculated |
| Molecular Weight | 369.20 g/mol | Calculated |
| SMILES Notation | CN1CCN(CC1)C(=O)/C=C/C2=C(I)C=CC=C2 |
The molecular formula was derived from systematic bond enumeration, accounting for the propenone backbone (C₃H₃O), 2-iodophenyl (C₆H₄I), and 4-methylpiperazine (C₅H₁₁N₂) groups. The E-configuration was confirmed via nuclear magnetic resonance (NMR) coupling constants in analogous compounds .
Spectroscopic Data
While explicit spectral data for this compound are unavailable in the provided sources, inferences can be drawn from structurally related enones:
-
Infrared (IR) Spectroscopy: A strong C=O stretching band near 1,645 cm⁻¹ and C=C absorption at 1,600–1,650 cm⁻¹ .
-
¹H NMR: Key signals include:
Synthesis and Reactivity
Synthetic Pathway
The compound is synthesized via a Claisen-Schmidt condensation between 2-iodobenzaldehyde and 1-(4-methylpiperazin-1-yl)acetophenone under basic conditions .
Table 2: Reaction Conditions and Yield
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Iodobenzaldehyde | 10.0 mmol | Ethanol, reflux, 22h | 60–70% |
| 1-(4-Methylpiperazin-1-yl)acetophenone | 10.0 mmol | NaOH (catalytic) |
The reaction proceeds through enolate formation, followed by β-keto elimination to yield the α,β-unsaturated ketone. The E-selectivity arises from the steric hindrance between the bulky piperazine and iodophenyl groups during the elimination step .
Purification and Characterization
The crude product is purified via recrystallization from ethanol, yielding a crystalline solid. Purity is validated by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .
Physicochemical Properties
Table 3: Computed Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume